

Application Notes and Protocols for Cofroglipatin in Metabolic Research

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Compound of Interest

Compound Name: Cofroglipatin

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Introduction

Cofroglipatin (also known as HSK7653) is a novel, orally administered, long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] As a member of the "gliptin" class of drugs, **Cofroglipatin** is being developed for the treatment of type 2 diabetes mellitus (T2DM).[1][3][4][5] Its primary mechanism of action involves enhancing the body's own incretin system to improve glycemic control.[3][4] A distinguishing feature of **Cofroglipatin** is its extended half-life, which allows for an innovative biweekly (once every two weeks) dosing regimen.[2][4] This has the potential to improve patient adherence compared to medications that require daily administration.[4]

These application notes provide an overview of **Cofroglipatin**'s mechanism of action, summarize key quantitative data from published studies, and offer detailed protocols for fundamental experiments relevant to its evaluation in metabolic research.

Mechanism of Action

Cofroglipatin is a potent and selective competitive inhibitor of the DPP-4 enzyme.[3][6][7] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[3][8][9] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

- Stimulating glucose-dependent insulin secretion from pancreatic β -cells.[6][7]
- Suppressing glucagon secretion from pancreatic α -cells, which in turn reduces hepatic glucose production.[6][7][10]

By inhibiting DPP-4, **Cofroglipitin** prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[3][7] This enhancement of the incretin effect leads to improved glycemic control in patients with T2DM.[3][4] This glucose-dependent mechanism of action inherently carries a low risk of hypoglycemia.[6][11]

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies on **Cofroglipitin** and other representative DPP-4 inhibitors.

Table 1: Preclinical Data for Cofroglipitin and Representative DPP-4 Inhibitors

Parameter	Cofroglipitin (HSK7653)	Sitagliptin	Linagliptin
DPP-4 Inhibitory Activity (IC ₅₀)	4.18 nM[1]	Not specified in results	Not specified in results
Animal Model	rhesus monkeys[1]	ob/ob mice[12]	Han Wistar rats[13]
Dose(s)	10 mg/kg (single, oral) [1]	10 mg/kg (oral)[12]	1, 3, 10 mg/kg[13]
Effect	>80% plasma DPP-4 inhibition for at least 12 days[1]	~35% glucose lowering at 8 hours[12]	>70% DPP-4 inhibition at 24h (1 mg/kg)[13]
Duration of Action	Long-acting (potential for biweekly dosing)[1]	>70% DPP-4 inhibition at 8 hours[12]	DPP-4 inhibition still present at 24 hours[13]

Table 2: Clinical Efficacy of Cofroglipitin in Patients with Type 2 Diabetes (Phase 3 Trial Data)

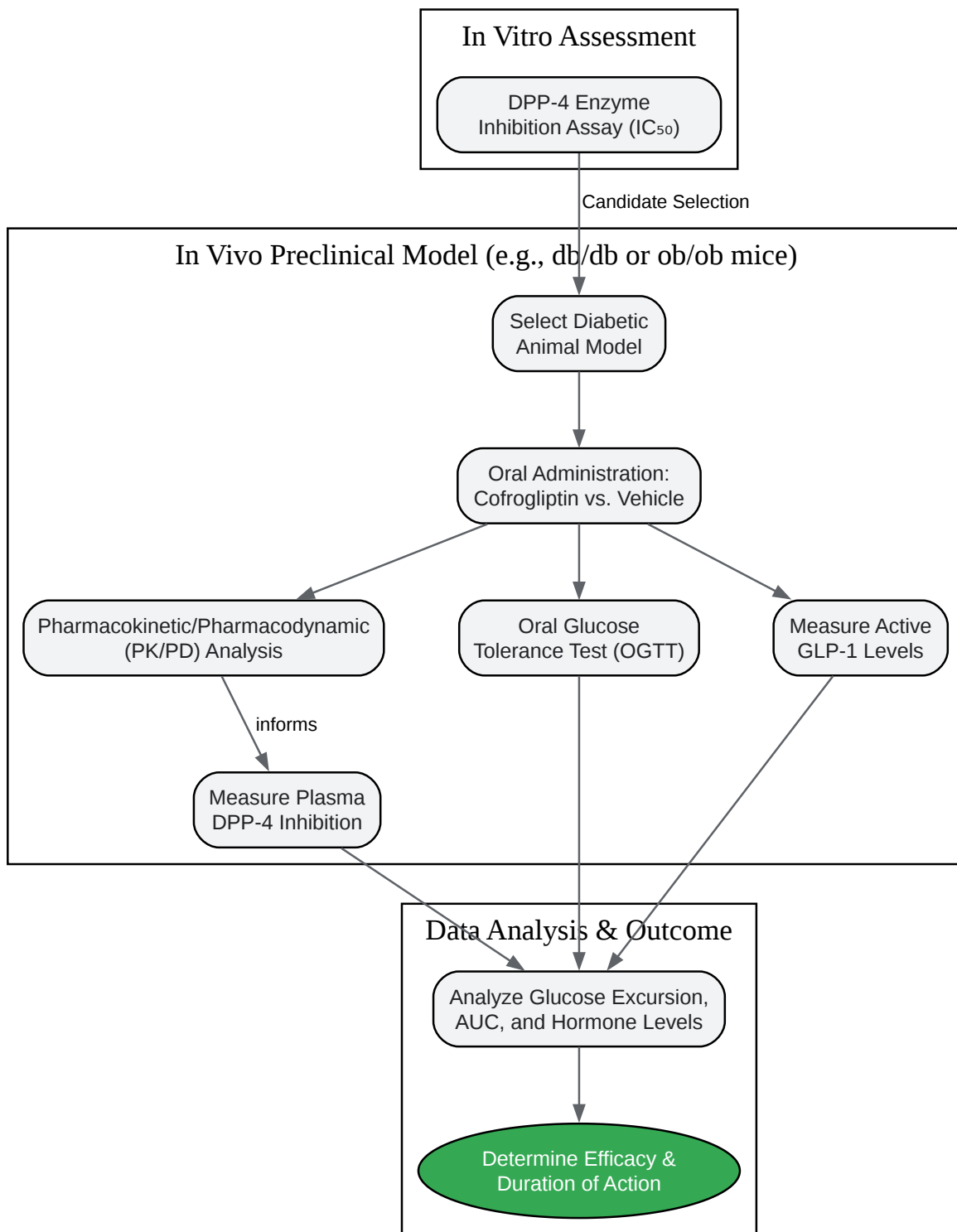
Study Design	Treatment Groups	Duration	Primary Endpoint: Change in HbA1c from Baseline
Monotherapy vs. Placebo[14]	Cofroglipatin 10 mg (biweekly) Cofroglipatin 25 mg (biweekly) Placebo	24 Weeks	-0.63% (vs. Placebo) [14]-0.59% (vs. Placebo)[14]Not Applicable
Add-on to Metformin vs. Linagliptin[15]	Cofroglipatin 10 mg (biweekly) Cofroglipatin 25 mg (biweekly) Linagliptin 5 mg (daily)	24 Weeks	-0.96%[15]-0.99% [15]-1.07%[15]

Note: In the add-on therapy trial, the glucose-lowering effect of biweekly **Cofroglipatin** was found to be non-inferior to daily Linagliptin.[15]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of **Cofroglipatin** via DPP-4 inhibition.



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Caption: Preclinical workflow for evaluating **Cofrogliptin**.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize DPP-4 inhibitors like **Cofroglipatin** in a metabolic research setting.

Protocol 1: In Vitro DPP-4 Enzyme Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Cofroglipatin** on DPP-4 enzyme activity.

Materials:

- Recombinant human DPP-4 enzyme
- DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl buffer (pH 7.5)
- **Cofroglipatin** (or other test compounds) dissolved in DMSO
- 96-well black microplates
- Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

- Compound Preparation: Prepare a serial dilution of **Cofroglipatin** in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is $\leq 1\%$.
- Assay Setup:
 - To each well of the 96-well plate, add 50 μ L of Assay Buffer.
 - Add 10 μ L of the diluted **Cofroglipatin** or vehicle control (DMSO in Assay Buffer).
 - Add 20 μ L of the recombinant human DPP-4 enzyme solution (pre-diluted in Assay Buffer).
 - Mix gently and pre-incubate for 15 minutes at room temperature.

- Enzymatic Reaction:
 - Initiate the reaction by adding 20 μ L of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer).
 - Immediately place the plate in the fluorometric plate reader.
- Data Acquisition:
 - Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
 - The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity (as it cleaves AMC from the substrate).
- Data Analysis:
 - Calculate the reaction rate (slope of the linear portion of the kinetic read).
 - Determine the percent inhibition for each **Cofroglipitin** concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **Cofroglipitin** concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the in vivo efficacy of **Cofroglipitin** on improving glucose tolerance in a diabetic animal model (e.g., db/db or diet-induced obese mice).

Materials:

- Diabetic mice (e.g., db/db mice, 8-10 weeks old)
- **Cofroglipitin**
- Vehicle (e.g., 0.5% carboxymethylcellulose)

- Glucose solution (2 g/kg body weight)
- Handheld glucometer and test strips
- Oral gavage needles

Procedure:

- Acclimatization and Dosing:
 - Acclimatize animals for at least one week before the experiment.
 - Fast the mice overnight (approximately 12-16 hours) with free access to water.
- Baseline Blood Glucose:
 - At time $t = -60$ minutes (or other appropriate pre-treatment time), administer **Cofroglipatin** or vehicle via oral gavage.
 - At time $t = 0$ minutes, take a baseline blood sample from the tail vein to measure blood glucose.
- Glucose Challenge:
 - Immediately after the baseline reading, administer the glucose solution (2 g/kg) via oral gavage.
- Blood Glucose Monitoring:
 - Collect blood samples from the tail vein at specified time points post-glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
 - Measure blood glucose at each time point using the glucometer.
- Data Analysis:
 - Plot the mean blood glucose concentration versus time for each treatment group.

- Calculate the Area Under the Curve (AUC) for the glucose excursion from $t = 0$ to $t = 120$ minutes for each animal.
- Compare the AUC values between the **Cofroglipitin**-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in AUC indicates improved glucose tolerance.[16]

Protocol 3: Measurement of Plasma Active GLP-1 Levels

Objective: To determine the effect of **Cofroglipitin** on the concentration of circulating active GLP-1.

Materials:

- Fasted, anesthetized rodents (rats or mice)
- **Cofroglipitin** and vehicle
- Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin, to prevent ex vivo degradation of GLP-1) and an anticoagulant (e.g., EDTA).
- Centrifuge
- Active GLP-1 ELISA kit
- Plate reader

Procedure:

- Animal Dosing:
 - Fast animals overnight.
 - Administer **Cofroglipitin** or vehicle via oral gavage at a predetermined time before the experiment (e.g., 1-2 hours).
- Blood Collection:

- At the designated time point, collect blood via cardiac puncture or from the portal vein into the prepared collection tubes.
- Immediately place the tubes on ice.
- Plasma Preparation:
 - Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
- ELISA Measurement:
 - Thaw the plasma samples on ice.
 - Perform the active GLP-1 ELISA according to the manufacturer's instructions. This typically involves adding samples, standards, and controls to a pre-coated microplate, followed by incubation steps with detection antibodies and a substrate.
- Data Analysis:
 - Generate a standard curve from the absorbance readings of the standards.
 - Calculate the concentration of active GLP-1 in each sample by interpolating from the standard curve.
 - Compare the mean active GLP-1 concentrations between the **Cofroglipatin** and vehicle groups using an appropriate statistical test. An increase in GLP-1 levels is the expected outcome of effective DPP-4 inhibition.[16]

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